molecular formula C7H15NO B13588349 n-(Cyclohexylmethyl)hydroxylamine

n-(Cyclohexylmethyl)hydroxylamine

Cat. No.: B13588349
M. Wt: 129.20 g/mol
InChI Key: VGAMSZJHHLTUIB-UHFFFAOYSA-N
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Description

N-(Cyclohexylmethyl)hydroxylamine is a chemical reagent designed for specialized research applications, particularly as a functional handle in bioconjugation and chemical probe development. Its primary research value lies in its use as a linker for the modification of biomolecules. Inspired by established methodologies with similar N-alkylhydroxylamines , this compound can be incorporated onto target molecules, providing a reactive amine group for further functionalization. This approach allows researchers to rapidly attach various chemical tags, such as fluorophores for imaging studies or affinity tags for pull-down assays, facilitating the investigation of complex biological systems . The cyclohexylmethyl moiety may offer enhanced lipophilicity, which can be tailored to influence the solubility and cell permeability of the resulting conjugates, making it a valuable tool for probing host-pathogen interactions , developing diagnostic assays, or creating novel chemical entities for pharmaceutical research. The compound must be used exclusively by qualified researchers in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

N-(cyclohexylmethyl)hydroxylamine

InChI

InChI=1S/C7H15NO/c9-8-6-7-4-2-1-3-5-7/h7-9H,1-6H2

InChI Key

VGAMSZJHHLTUIB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CNO

Origin of Product

United States

Synthetic Methodologies for N Cyclohexylmethyl Hydroxylamine

Direct Synthetic Routes to N-(Cyclohexylmethyl)hydroxylamine

Direct synthetic strategies involve the formation of this compound in a single key step from readily available precursors. These methods include reductive amination, direct alkylation of the parent hydroxylamine (B1172632), and oxidation of the corresponding primary amine.

Reductive Amination Approaches Utilizing Cyclohexylmethyl Ketones or Aldehydes

Reductive amination is a highly effective method for forming amines and their derivatives. This process involves the reaction of a carbonyl compound, such as cyclohexanecarboxaldehyde, with hydroxylamine to form an oxime intermediate. This intermediate is then reduced in situ to the desired this compound. A key reagent in this transformation is sodium cyanoborohydride (NaBH₃CN), which is a mild reducing agent capable of selectively reducing the C=N bond of the intermediate iminium ion or oxime in the presence of the initial carbonyl group. masterorganicchemistry.comcommonorganicchemistry.com

The reaction is typically performed under mildly acidic conditions (pH 4-5), which facilitates the formation of the oxime intermediate. masterorganicchemistry.com While a specific documented synthesis for this compound using this exact method is not prevalent in readily available literature, a close analogy is the reduction of cyclopentanone (B42830) oxime to its corresponding hydroxylamine, which has been achieved with a 77% yield using sodium cyanoborohydride at pH 4. chemicalbook.com This suggests a high probability of success for the synthesis of this compound from cyclohexanecarboxaldehyde.

Table 1: Proposed Conditions for Reductive Amination

Parameter Value/Condition
Carbonyl Precursor Cyclohexanecarboxaldehyde
Aminating Agent Hydroxylamine Hydrochloride
Reducing Agent Sodium Cyanoborohydride (NaBH₃CN)
Solvent Methanol
pH 4-5

Alkylation Strategies Involving Parent Hydroxylamines

The direct alkylation of hydroxylamine with a suitable cyclohexylmethyl electrophile, such as cyclohexylmethyl bromide, represents another potential direct route. organic-chemistry.org In this nucleophilic substitution reaction, the nitrogen atom of hydroxylamine attacks the electrophilic carbon of the cyclohexylmethyl group, displacing the bromide leaving group.

This method, however, can be complicated by the potential for over-alkylation, leading to the formation of di- and tri-substituted products. The relative nucleophilicity of the nitrogen and oxygen atoms in hydroxylamine can also lead to a mixture of N-alkylated and O-alkylated products. Careful control of reaction conditions, such as temperature, stoichiometry, and the choice of base, is crucial to favor the desired mono-N-alkylation.

Oxidation of Corresponding Amines (e.g., N-(Cyclohexylmethyl)amine)

The oxidation of the parent amine, N-(cyclohexylmethyl)amine, offers a direct pathway to this compound. This transformation can be achieved using various oxidizing agents, with meta-chloroperoxybenzoic acid (m-CPBA) being a particularly effective reagent for the oxidation of aliphatic amines. organic-chemistry.org

The reaction mechanism involves the nucleophilic attack of the amine on the peroxy acid, leading to the formation of the hydroxylamine and meta-chlorobenzoic acid as a byproduct. The reaction is typically carried out in a suitable organic solvent, such as ethyl acetate, at room temperature. This method is often efficient and rapid, with high conversion rates. organic-chemistry.org The initial product of the oxidation is the hydroxylamine, which can, under certain conditions, be further oxidized to the corresponding nitroso compound and then to an oxime. organic-chemistry.org Therefore, careful control of the reaction stoichiometry and conditions is necessary to isolate the hydroxylamine intermediate.

Indirect Synthetic Pathways via Precursor Derivatization

O-Alkylation of Hydroxylamine Derivatives Followed by N-Substitution

This strategy involves first protecting the oxygen atom of a hydroxylamine derivative, followed by the alkylation of the nitrogen atom with the cyclohexylmethyl group. For instance, a starting material such as O-benzylhydroxylamine can be N-alkylated. prepchem.com A proposed pathway for the synthesis of this compound would involve the N-alkylation of an O-protected hydroxylamine, like O-benzylhydroxylamine, with cyclohexylmethyl bromide. The final step would then be the deprotection of the O-benzyl group, typically through hydrogenolysis, to yield the target compound.

This method offers excellent control over the regioselectivity of the alkylation, ensuring that the cyclohexylmethyl group is introduced exclusively at the nitrogen atom.

Cyclohexylmethylation of N-Protected Hydroxylamines

A highly practical and efficient indirect route to this compound involves the use of an N-protected hydroxylamine. A common protecting group for this purpose is the tert-butoxycarbonyl (Boc) group. The synthesis proceeds via the alkylation of N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)₂NOH) with cyclohexylmethyl bromide. nih.govnih.gov

The reaction is typically carried out in the presence of a base, such as N,N-diisopropylethylamine (DIPEA), in a solvent like dimethylformamide (DMF). The reaction rate can be enhanced by heating. nih.gov The resulting intermediate, N,N'-di-Boc-N-(cyclohexylmethyl)hydroxylamine, is then deprotected under acidic conditions. Treatment with a strong acid, such as hydrochloric acid in dioxane, effectively removes the Boc groups to yield the desired this compound, which can be isolated as its hydrochloride salt in high yield. nih.gov

Table 2: Two-Step Synthesis via N-Protected Hydroxylamine

Step Reaction Reagents and Conditions
1 N-Alkylation N,N'-di-tert-butoxycarbonylhydroxylamine, Cyclohexylmethyl bromide, DIPEA, DMF, 50°C
2 Deprotection 4 M HCl in Dioxane, Room Temperature

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, this involves exploring pathways that are safer, more efficient, and utilize renewable resources or less hazardous reagents. Key areas of focus include the use of catalytic processes over stoichiometric ones and designing syntheses that are highly atom-economical.

Catalytic Hydrogenation Methods for Related Precursors

Catalytic hydrogenation represents a powerful and green tool for the synthesis of hydroxylamines. This method typically involves the reduction of a suitable precursor, such as an oxime or a nitro compound, using hydrogen gas in the presence of a metal catalyst. For the synthesis of this compound, a logical and efficient precursor is cyclohexanecarbaldehyde oxime.

The selective hydrogenation of oximes to hydroxylamines is a well-established transformation. drhazhan.com The process is an addition reaction, which is inherently atom-economical as it incorporates all atoms from the hydrogen molecule into the product.

Precursor Synthesis: The required precursor, cyclohexanecarbaldehyde oxime, can be readily synthesized from cyclohexanecarbaldehyde and a hydroxylamine salt. Green methodologies for this step include using glycerol (B35011) as a recyclable solvent-catalyst, which can drive the reaction to completion by absorbing the water produced. ias.ac.in

Catalytic Systems: A variety of heterogeneous catalysts have been shown to be effective for the partial hydrogenation of C=N bonds in oximes to the corresponding hydroxylamines. The choice of catalyst and reaction conditions is crucial to prevent over-reduction to the corresponding primary amine.

Supported platinum catalysts, for instance, have been successfully used for the selective hydrogenation of nitroaromatics to N-aryl hydroxylamines, a related transformation. rsc.org The key to high selectivity often lies in the use of additives or catalyst modifiers that inhibit the further hydrogenation of the hydroxylamine product. rsc.org For the hydrogenation of cyclohexanecarbaldehyde oxime, similar strategies could be employed.

Research on the hydrogenation of nitrocyclohexane (B1678964) to cyclohexanone (B45756) oxime, another structurally related industrial process, has identified several effective catalytic systems that could be adapted. bohrium.comlookchem.com These include decorated platinum nanoparticles and copper-based catalysts, which have shown high selectivity under mild conditions. lookchem.comdntb.gov.ua

Below is a table summarizing plausible catalytic systems for the hydrogenation of cyclohexanecarbaldehyde oxime based on analogous reactions.

Catalyst SystemSupportSolventTemperature (°C)Pressure (bar H₂)Potential OutcomeReference
PtSiO₂Isopropanol (B130326)Room Temp.1High selectivity for hydroxylamine with additives. rsc.org
Pt-TiOₓTiO₂Solvent-free1104High selectivity for oxime from nitro compound. lookchem.com
CuOₓSiO₂Dioxane10020Efficient conversion of nitro compound to oxime. dntb.gov.ua
Cu₁₂Ag₁₇ Cluster-Toluene8030High selectivity for oxime from nitro compound. rsc.org

Atom-Economical and Solvent-Minimizing Synthetic Strategies

Atom economy is a central concept in green chemistry that measures the efficiency of a reaction in converting reactants to the desired product. The catalytic hydrogenation of cyclohexanecarbaldehyde oxime to this compound is an excellent example of an atom-economical reaction.

Reaction: Cyclohexanecarbaldehyde Oxime + H₂ → this compound

In this addition reaction, all atoms of the reactants are incorporated into the final product, resulting in a theoretical atom economy of 100%. This is a significant advantage over other potential synthetic routes that might involve protecting groups or generate stoichiometric byproducts.

Solvent Minimization: The choice of solvent can have a major impact on the environmental footprint of a synthesis. Green chemistry encourages the use of safer, more environmentally benign solvents, or ideally, the elimination of solvents altogether.

Green Solvents: For the synthesis of the oxime precursor, the use of glycerol has been demonstrated as a green alternative to traditional organic solvents. ias.ac.in Glycerol is non-toxic, biodegradable, and can be recycled. ias.ac.in For the hydrogenation step, alcohols like isopropanol or even water could be explored, as they are less hazardous than many common organic solvents. rsc.org

Solvent-Free Conditions: As demonstrated in the hydrogenation of nitrocyclohexane, it is sometimes possible to run catalytic hydrogenations under solvent-free conditions. lookchem.com This approach dramatically reduces waste and simplifies product purification. Exploring solvent-free hydrogenation of cyclohexanecarbaldehyde oxime could offer a significant green advantage.

Another strategy involves using task-specific ionic liquids, which can act as both the solvent and a promoter for the reaction, offering high selectivity and operational simplicity. organic-chemistry.org While research in this area for the specific target molecule is nascent, it represents a promising avenue for future development.

By focusing on catalytic hydrogenation and employing principles of atom economy and solvent minimization, the synthesis of this compound can be aligned with the goals of sustainable and green chemistry, offering an efficient and environmentally responsible production pathway.

Reactivity and Reaction Mechanisms of N Cyclohexylmethyl Hydroxylamine

Nucleophilic Character of N-(Cyclohexylmethyl)hydroxylamine

The presence of lone pairs of electrons on both the nitrogen and oxygen atoms of the hydroxylamine (B1172632) group imparts a strong nucleophilic character to this compound. This dual nucleophilicity allows it to participate in a variety of reactions, including substitutions, condensations, and additions.

O-Attack and N-Attack Reactivity in Substitution Reactions

In nucleophilic substitution reactions, this compound can theoretically react via attack from either the nitrogen (N-attack) or the oxygen (O-attack) atom. However, the nitrogen atom is generally the more potent nucleophilic center. This preference is attributed to nitrogen's lower electronegativity compared to oxygen, which results in its lone pair being held less tightly and being more available for donation. rzepa.net

Computational studies on the reaction of hydroxylamines with ketones support the favorability of N-attack. The energy of the highest occupied molecular orbital (HOMO) of the nitrogen lone pair is higher than that of the oxygen lone pairs, leading to a smaller energy gap with the lowest unoccupied molecular orbital (LUMO) of the electrophile. rzepa.net Consequently, reactions with alkylating agents typically result in the formation of N-alkylated products. wikipedia.org

Table 1: Comparison of N-Attack vs. O-Attack in Hydroxylamines

Feature N-Attack O-Attack
Nucleophilic Atom Nitrogen Oxygen
Electronegativity Lower Higher
Lone Pair Availability More available Less available

| Reactivity | Generally preferred | Less favored |

Condensation Reactions with Carbonyl Compounds Forming Oximes

A characteristic reaction of this compound is its condensation with aldehydes and ketones to yield oximes. wikipedia.org This reaction is a cornerstone of carbonyl chemistry and proceeds through a two-step mechanism: nucleophilic addition followed by elimination (dehydration). wikipedia.org

The initial step involves the nucleophilic attack of the nitrogen atom of this compound on the electrophilic carbonyl carbon. youtube.com This leads to the formation of a tetrahedral intermediate known as a carbinolamine. rzepa.net The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. wikipedia.org

The general mechanism is as follows:

Nucleophilic Attack: The nitrogen atom of this compound attacks the carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a neutral carbinolamine intermediate. youtube.com

Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, making it a good leaving group (water).

Elimination of Water: The lone pair on the nitrogen atom forms a double bond with the carbon, expelling a molecule of water and forming the oxime. youtube.comic.ac.uk

Addition Reactions to Unsaturated Systems

This compound can also undergo addition reactions with various unsaturated systems. A notable example is the conjugate addition to α,β-unsaturated carbonyl compounds. Research has demonstrated the catalytic enantioselective addition of N-protected hydroxylamines to α,β-unsaturated 2-acyl imidazoles, which yields valuable β-amino acid derivatives. rsc.org

Furthermore, N-alkylhydroxylamines have been shown to react with monosubstituted allenes, leading to the formation of nitrones and oximes. organic-chemistry.org These reactions are believed to proceed through a concerted, five-membered Cope-type hydroamination process. organic-chemistry.org While not a direct addition across a simple alkene, it showcases the reactivity of the hydroxylamine moiety towards unsaturated carbon frameworks.

Oxidative Transformations Involving this compound

The hydroxylamine functional group is susceptible to oxidation, leading to a variety of nitrogen-containing compounds. The specific products formed depend on the oxidant used and the reaction conditions.

Mechanistic Pathways of Oxidation

The oxidation of hydroxylamines can proceed through several mechanistic pathways. In biological systems, for example, hydroxylamines can be oxidized to nitric oxide (NO). nih.gov This process can be mediated by reactive oxygen species (ROS) like superoxide (B77818) radicals or hydrogen peroxide. nih.gov

Enzymatic oxidation is another significant pathway. For instance, hydroxylamine oxidoreductase, an enzyme found in ammonia-oxidizing bacteria, oxidizes hydroxylamine to nitrite (B80452) (NO₂⁻). nih.gov Incomplete oxidation by this enzyme can potentially yield intermediates like nitroxyl (B88944) (HNO) or nitric oxide (NO). nih.gov Furthermore, hepatic monooxygenases, such as flavin-containing monooxygenase, can catalyze the NADPH-dependent N-oxidation of hydroxylamines. nih.gov

Table 2: Oxidative Pathways of Hydroxylamines

Pathway Mediators/Catalysts Potential Products
Chemical Oxidation Reactive Oxygen Species (e.g., H₂O₂, O₂⁻) Nitric Oxide (NO) nih.gov
Enzymatic Oxidation Hydroxylamine Oxidoreductase Nitrite (NO₂⁻), Nitroxyl (HNO), Nitric Oxide (NO) nih.gov

| Enzymatic N-Oxidation | Flavin-containing Monooxygenase | Nitrones nih.gov |

Formation of Nitrones and Other Oxidized Species

A primary product of the oxidation of N-substituted hydroxylamines like this compound is a nitrone. Nitrones are N-oxides of imines and are valuable synthetic intermediates. The oxidation of N-hydroxynorzimeldine to a stable nitrone by liver microsomes provides a clear biochemical precedent for this transformation. nih.gov This N-oxidation is specifically catalyzed by flavin-containing monooxygenase. nih.gov

The formation of nitrones can also be achieved through direct chemical oxidation. For example, treatment of secondary amines with an oxidant like Oxone can produce nitrones, suggesting that if this compound were reduced to the corresponding secondary amine, it could then be oxidized to a nitrone. organic-chemistry.org Another route involves the thermal condensation of hydroxylamines with ketones, which can directly yield nitrones under specific conditions. organic-chemistry.org

Beyond nitrones, further oxidation can lead to other species. As mentioned, under certain biological or chemical conditions, hydroxylamines can be oxidized to nitric oxide (NO) or even nitrous oxide (N₂O). nih.govnih.gov

Reductive Transformations of this compound and Its Derivatives

The reduction of N-substituted hydroxylamines like this compound is a significant transformation, though it presents challenges in achieving selectivity. The primary course of reduction involves the cleavage of the weak nitrogen-oxygen (N-O) bond, which typically leads to the formation of the corresponding primary or secondary amines. epfl.chresearchgate.net

Catalytic hydrogenation is a common method for this transformation. The process often requires balancing reactivity to reduce the C=N bond of an oxime precursor to a hydroxylamine without further reducing the sensitive N-O bond. nih.gov When this compound itself is subjected to strong reducing conditions, such as catalytic hydrogenation with powerful catalysts like Platinum(IV) oxide (Adam's catalyst) or Raney Nickel, the N-O bond is readily cleaved. nih.gov This over-reduction pathway generally yields cyclohexylmethylamine as the main product.

Conventional chemical reductants can also be employed. Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) are capable of reducing hydroxylamines. nih.gov However, controlling the reaction to achieve specific products can be difficult, with the formation of the primary amine being a common outcome due to the susceptibility of the N-O bond to reductive cleavage. researchgate.netnih.gov

Reducing SystemPrimary ProductSecondary Product(s)General Observations
Catalytic Hydrogenation (e.g., H₂, PtO₂)CyclohexylmethylamineDicyclohexylmethylamineConditions often lead to complete N-O bond cleavage. nih.gov
Lithium Aluminum Hydride (LiAlH₄)Cyclohexylmethylamine-A powerful reducing agent that readily cleaves the N-O bond.
Sodium Borohydride (NaBH₄) / Transition Metal SaltsCyclohexylmethylamine-Used for reducing nitro compounds to hydroxylamines or amines, indicating its capability for N-O bond reduction. nih.gov
Zinc Dust / NH₄ClCyclohexylmethylamine-A classic method for reducing nitroarenes to N-arylhydroxylamines, but stronger conditions can lead to the amine. orgsyn.orggoogle.com

Rearrangement Reactions and Fragmentation Pathways of this compound

Rearrangement Reactions:

N-substituted hydroxylamines can undergo various rearrangement reactions, often catalyzed by acid. The most well-known of these is the Bamberger rearrangement. However, this reaction is specific to N-arylhydroxylamines, which, under acidic conditions, rearrange to form 4-aminophenols. wikipedia.org The mechanism involves the formation of a nitrenium ion that is attacked by water, followed by rearomatization. wikipedia.orgyoutube.com this compound, being an N-alkylhydroxylamine, lacks the aromatic ring necessary for this specific pathway and therefore does not undergo the Bamberger rearrangement.

Acid-catalyzed reactions for N-alkylhydroxylamines are more likely to involve elimination or fragmentation rather than a defined rearrangement analogous to the Bamberger reaction.

Fragmentation Pathways:

The fragmentation of this compound under mass spectrometry conditions can be predicted based on established principles for amines and alcohols. The initial step is the formation of a molecular ion [M]•+ by electron impact. The subsequent fragmentation is dominated by pathways that lead to stable carbocations or radical species.

A primary fragmentation mechanism is alpha-cleavage , where a bond adjacent to the heteroatom (nitrogen) breaks. youtube.comlibretexts.org

Pathway A: Cleavage of the C-C bond within the cyclohexylmethyl group, specifically the bond between the cyclohexyl ring and the CH₂ group. This would lead to the loss of a cyclohexyl radical (C₆H₁₁) to produce a resonance-stabilized fragment.

Pathway B: Cleavage of the N-C bond is another highly probable alpha-cleavage event. This results in the formation of a cyclohexylmethyl cation [C₇H₁₃]⁺ and a hydroxylamine radical, or a cyclohexylmethyl radical [C₇H₁₃]• and a protonated hydroxylamine fragment.

Another potential fragmentation involves the loss of small, stable neutral molecules.

Pathway C: Loss of a hydroxyl radical (•OH) to form an iminium ion [C₇H₁₄N]⁺.

Pathway D: Loss of water (H₂O) from the molecular ion, although this is more common in alcohols.

PathwayDescriptionKey Fragment (m/z)Neutral Loss
Alpha-Cleavage (C-C)Loss of the cyclohexyl group.[CH₂=NHOH]⁺ (m/z 46)C₆H₁₁• (Cyclohexyl radical)
Alpha-Cleavage (N-C)Cleavage of the bond between nitrogen and the cyclohexylmethyl group.[C₇H₁₃]⁺ (m/z 97)•NHOH
Neutral Loss of •OHFormation of an iminium ion.[C₇H₁₄N]⁺ (m/z 112)•OH
Ring FragmentationRetro-Diels-Alder type fragmentation of the cyclohexyl ring.Various smaller fragmentse.g., C₂H₄ (Ethene)

Participation in Cycloaddition and Cascade Reactions

This compound serves as a precursor to a nitrone, which is a versatile 1,3-dipole for use in cycloaddition reactions. wikipedia.org The transformation from the hydroxylamine to the nitrone is typically achieved through oxidation. Reagents like mercuric oxide (HgO) or even atmospheric oxygen, sometimes accelerated by catalysts, can effect this oxidation. wikipedia.orgorganic-chemistry.org

The resulting nitrone, N-(cyclohexylmethyl)methanimine oxide, can then participate in [3+2] cycloaddition reactions with various dipolarophiles (e.g., alkenes, alkynes). This reaction is a powerful tool for constructing five-membered heterocyclic rings, specifically isoxazolidines (from alkenes) or isoxazolines (from alkynes). nih.govacs.orgnih.gov

The general scheme for this process is as follows:

Oxidation: this compound is oxidized to form the corresponding C-(cyclohexyl)-N-methylnitrone.

Cycloaddition: The nitrone reacts with a dipolarophile in a concerted, pericyclic [3+2] cycloaddition to yield a substituted isoxazolidine (B1194047) ring system.

This methodology is highly valued for its ability to create complex cyclic structures with good stereocontrol.

DipolarophileProduct ClassSignificance
Alkene (e.g., Styrene)IsoxazolidineForms a five-membered ring containing nitrogen and oxygen. acs.org
Alkyne (e.g., Phenylacetylene)IsoxazolineLeads to a partially unsaturated five-membered heterocycle.
Electron-deficient Alkenes (e.g., Acrylates)Functionalized IsoxazolidineProvides access to highly functionalized heterocyclic systems.

Sigmatropic rearrangements are concerted pericyclic reactions where a sigma bond migrates across a π-system. uh.eduwikipedia.org The nih.govnih.gov-sigmatropic rearrangement is a well-known variant, with the Cope and Claisen rearrangements being classic examples. openochem.orgnumberanalytics.com

Reactions involving hydroxylamine derivatives are of particular interest because the weak N-O bond can facilitate rearrangements under mild conditions. sioc-journal.cn For a di-heteroatom nih.govnih.gov-sigmatropic rearrangement to occur with a derivative of this compound, the molecule must contain a 1,5-diene-like system that includes the N-O bond. The parent compound, being saturated, cannot undergo this reaction directly.

However, a suitably functionalized derivative could participate in such a transformation. For instance, if this compound is N-acylated with an allylic group and O-allylated, it could potentially undergo a nih.govnih.gov-sigmatropic shift. More relevantly, research has shown that N-arylated O-cyclopropyl hydroxamates can undergo a nih.govnih.gov-sigmatropic rearrangement cascade. nih.govrsc.orgresearchgate.net This suggests that if this compound were derivatized to possess a similar reactive framework, it could be a substrate for these powerful complexity-building reactions. nih.gov

The key requirement is the creation of a system analogous to an allyl vinyl ether (for Claisen-type rearrangements) or a 1,5-diene (for Cope-type rearrangements) where the N-O bond is one of the sigma bonds in the rearranging framework. sioc-journal.cn

Applications of N Cyclohexylmethyl Hydroxylamine in Advanced Organic Synthesis

N-(Cyclohexylmethyl)hydroxylamine as a Reagent in Organic Transformations

The reactivity of the hydroxylamine (B1172632) group makes this compound a key reagent for introducing nitrogen-containing functionalities into organic molecules.

Aldehyde-Catalyzed Intermolecular Hydroamination

Intermolecular hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing amines. While direct metal-catalyzed hydroamination can be challenging, alternative strategies have emerged. One such strategy involves an aldehyde-catalyzed Cope-type hydroamination that utilizes N-alkylhydroxylamines. nih.gov

In this process, an aldehyde catalyst facilitates the formation of a mixed aminal intermediate between an allylic amine and an N-alkylhydroxylamine, such as this compound. nih.govnih.gov This intermediate then undergoes an intramolecular Cope-type hydroamination, which is more kinetically favorable than the direct intermolecular reaction. nih.govnih.gov Subsequent fragmentation and catalyst turnover release the hydroaminated product. nih.gov Mechanistic studies have shown that the reaction can be first-order in the aldehyde catalyst and the allylic amine, but display an inverse order in the hydroxylamine, indicating a complex catalytic cycle with a significant off-cycle pathway. nih.gov The development of more efficient catalysts, such as paraformaldehyde, has improved the yields of these intermolecular hydroamination products. nih.gov

Condensation Reactions in Complex Molecule Synthesis

Condensation reactions are fundamental to the construction of complex molecular architectures. The hydroxylamine functionality, or its derivatives like oximes, can readily participate in such reactions. For instance, the reaction of a hydroxylamine with an aldehyde or ketone yields an oxime. wikipedia.orgwikipedia.org These condensation reactions are pivotal in multistep syntheses.

A notable example involves the synthesis of arylcyanomethylenequinone oximes, where the initial step is a condensation reaction between a benzyl (B1604629) cyanide and a nitroarene, which proceeds through a nitroso derivative intermediate. mdpi.com Similarly, the synthesis of complex heterocyclic structures, such as imidazolecarboxamides, incorporates condensation as a key step in the reaction sequence to build the core ring system.

This compound as a Key Synthetic Intermediate

Beyond its direct use as a reagent, this compound serves as a crucial starting material for generating other reactive species and building blocks for more complex molecules.

Preparation of Functionalized Amines via Aminative Difunctionalization

The direct synthesis of secondary and tertiary alkylamines from simple alkenes is a significant goal in medicinal and materials chemistry. chemrxiv.org N-alkyl-hydroxylamine reagents, including this compound, have been designed for the iron-catalyzed aminative difunctionalization of alkenes. chemrxiv.org This methodology allows for the direct installation of medicinally relevant amine groups into a wide range of alkene substrates with excellent functional group tolerance. chemrxiv.org The versatility of these hydroxylamine-derived reagents is demonstrated by their application in various transformations, as detailed in the table below. chemrxiv.org

Transformation TypeDescriptionRelevance
AminochlorinationAdds an amino group and a chlorine atom across the alkene.A primary application of the Fe-catalyzed method. chemrxiv.org
AminoazidationAdds an amino group and an azide (B81097) group across the alkene.Demonstrates the broad potential of the hydroxylamine reagents. chemrxiv.org
AminohydroxylationAdds an amino group and a hydroxyl group across the alkene.Highlights the versatility in installing different functionalities. chemrxiv.org
Intramolecular CarboaminationAn intramolecular reaction that forms a new C-C and C-N bond.Expands the scope to cyclic product formation. chemrxiv.org

Another powerful method for preparing functionalized amines involves the iron-catalyzed intermolecular oxyamination of terminal alkenes, which utilizes hydroxylamine derivatives to install both an oxygen and a nitrogen moiety with high regio- and chemo-selectivity. nih.gov

Synthesis of N-Heterocyclic Compounds (e.g., Imidazolecarboxamides, Isoxazolidines)

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. wikipedia.org this compound and its precursors are valuable intermediates in the synthesis of these important scaffolds.

Imidazolecarboxamides: An efficient, multi-step synthesis has been developed to produce 1-amino-2-(cyclohexylmethyl)-4-methyl-1H-imidazol-5-carboxamide. This process starts with commercially available cyclohexyl methyl bromide and proceeds through cyanation, imine formation, cyclization, and amination as key steps to incorporate the cyclohexylmethyl group into the final imidazolecarboxamide structure.

Isoxazolidines: These five-membered heterocycles are commonly synthesized via [3+2] cycloaddition reactions. N-monosubstituted hydroxylamines, like this compound, are ideal precursors for this transformation.

Via Nitrone Intermediates: The hydroxylamine can be oxidized in situ to a nitrone, which then acts as a 1,3-dipole in cycloaddition reactions with alkenes to form the isoxazolidine (B1194047) ring. datapdf.comresearchgate.net This is a well-established route for constructing these heterocycles. datapdf.com

Catalyst-Controlled Annulation: A more direct and regioselective method involves the catalyst-controlled [3+2] cascade annulation of allenes with N-monosubstituted hydroxylamines. acs.org By choosing the appropriate catalyst, either Ce(OTf)₃ or MgCl₂, it is possible to control the regioselectivity of the cycloaddition, leading to two different isomeric isoxazolidine products with good yields. acs.org This provides a precise method for constructing specifically substituted isoxazolidines. acs.org

Catalytic Roles and Ligand Design with this compound Scaffolds

The structural framework of this compound offers potential for its use in designing specialized ligands for catalysis. The hydroxylamine group itself, or the corresponding amine, can act as a coordinating group for metal centers. concordia.canih.govrsc.org

The concept of "scaffolding ligands" has emerged as a powerful strategy in catalysis, where a ligand covalently and reversibly binds to a substrate, bringing it into close proximity to a catalytic metal center to control selectivity and enhance reactivity. researchgate.net While specific applications using an this compound scaffold are not yet prominent, its structure is well-suited for this purpose. The cyclohexylmethyl group provides a robust, sterically defined backbone, while the nitrogen and oxygen atoms of the hydroxylamine moiety offer coordination sites.

By tethering a substrate to a ligand derived from this compound, it may be possible to direct a wide range of metal-catalyzed reactions with high chemo-, regio-, and stereoselectivity. The redox-active nature of the hydroxylamine group itself could also play a role, potentially assisting in oxidative catalytic cycles. concordia.canih.gov The development of such catalytic systems represents a promising area for future research.

Stereoselective Synthesis Utilizing this compound Derivatives

Stereoselective synthesis is a critical field in organic chemistry focused on the preferential formation of one stereoisomer over another. This control is often achieved through the use of chiral catalysts, reagents, or auxiliaries that create a diastereomeric interaction with the substrate, leading to a lower energy transition state for the formation of the desired product.

Kinetic Resolution Strategies Involving N-Alkoxy Amines

Kinetic resolution is a process used to separate a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. In the context of N-alkoxy amines derived from this compound, one could envision a scenario where these derivatives are subjected to a reaction, such as acylation or oxidation, in the presence of a chiral catalyst. The catalyst would preferentially react with one enantiomer of the N-alkoxy amine, leaving the unreacted substrate enriched in the other enantiomer. However, no specific studies demonstrating this with this compound derivatives were identified.

Chiral Auxiliary Approaches

A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. The auxiliary is then removed in a subsequent step to yield the desired enantiomerically pure product. For this compound to be used as a chiral auxiliary, it would first need to be resolved into its enantiomers. This chiral, enantiopure hydroxylamine could then be attached to a prochiral substrate. The steric and electronic properties of the cyclohexylmethyl group would then direct the stereoselective functionalization of the substrate. Following the reaction, the auxiliary would be cleaved and ideally recovered for reuse. The literature search did not provide any instances of this compound being employed in this manner.

Theoretical and Computational Investigations of N Cyclohexylmethyl Hydroxylamine

Electronic Structure and Bonding Analysis

Understanding the electronic structure and the nature of chemical bonding is fundamental to predicting the reactivity and properties of N-(Cyclohexylmethyl)hydroxylamine. Computational quantum chemistry provides powerful tools for this purpose.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing computational cost with accuracy for systems of this size. A typical DFT study on this compound would involve optimizing the molecule's geometry to find its lowest energy structure. From this, a wealth of information can be derived.

Key properties that would be calculated include:

Optimized Geometry: Precise bond lengths, bond angles, and dihedral angles for the most stable conformation of the molecule.

Electronic Energies: The total electronic energy, from which the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability.

Electron Density and Charge Distribution: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to calculate the partial atomic charges on each atom. This reveals the electron-donating or -withdrawing effects of the cyclohexylmethyl and hydroxylamine (B1172632) groups and identifies potential sites for nucleophilic or electrophilic attack.

Vibrational Frequencies: Calculation of vibrational frequencies can predict the infrared (IR) spectrum of the molecule, allowing for a comparison with experimental data to confirm its structure.

A DFT analysis would likely reveal the pyramidal geometry at the nitrogen atom, a characteristic feature of hydroxylamines. wikipedia.org The bulky cyclohexylmethyl group would sterically influence the orientation of the hydroxyl group.

Illustrative Data from a Hypothetical DFT Study (B3LYP/6-311+G(d,p))

This interactive table shows the type of data that would be generated from a DFT calculation on this compound. The values are for illustrative purposes only.

PropertyCalculated Value (Illustrative)Description
Total Energy-522.7 HartreeThe total electronic energy of the optimized molecule in its ground state.
HOMO Energy-6.5 eVEnergy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons.
LUMO Energy1.8 eVEnergy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.
HOMO-LUMO Gap8.3 eVAn indicator of the molecule's kinetic stability and chemical reactivity.
Dipole Moment1.95 DebyeA measure of the overall polarity of the molecule, arising from its charge distribution.
N-O Bond Length1.45 ÅThe calculated distance between the Nitrogen and Oxygen atoms.
C-N Bond Length1.48 ÅThe calculated distance between the methylene (B1212753) Carbon and the Nitrogen atom.
Mulliken Charge on N-0.45 eThe partial charge on the Nitrogen atom, indicating its electron density.
Mulliken Charge on O-0.62 eThe partial charge on the Oxygen atom, indicating its electron density.

Ab Initio and Semi-Empirical Methods

While DFT is prevalent, other methods also provide valuable insights.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and more advanced post-HF methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC), are derived directly from theoretical principles without experimental parameterization. While computationally more demanding than DFT, they can offer benchmark-quality results for smaller molecules or be used to validate DFT findings for this compound, particularly for properties like the dipole moment and reaction barriers where electron correlation is crucial.

Semi-Empirical Methods: Techniques like AM1, PM3, or MNDO are much faster than DFT or ab initio methods because they use parameters derived from experimental data to simplify calculations. acs.org While less accurate, they are highly effective for rapid screening of large numbers of molecules or for studying very large systems. nih.gov For this compound, a semi-empirical approach could be used for an initial, quick conformational search before refining the most stable structures with higher-level DFT or ab initio calculations. acs.orgresearchgate.net

Mechanistic Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, identifying transient intermediates, and determining the energy barriers that govern reaction rates.

Transition State Analysis of Key Reactions

Hydroxylamines can participate in various reactions, such as oxidation or reactions with electrophiles. wikipedia.org A key application of computational chemistry is to locate the transition state (TS) for such a reaction involving this compound. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy reaction path.

The process involves:

Proposing a reaction pathway (e.g., the oxidation of the hydroxylamine to a nitrone).

Using computational algorithms to locate the geometry of the TS connecting the reactant and product.

Performing a frequency calculation to confirm the TS structure, which must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For this compound, analyzing the transition state for its reaction with an oxidizing agent would reveal how the cyclohexylmethyl group sterically or electronically influences the reaction at the hydroxylamine head.

Reaction Energy Profile Mapping

Once the structures of the reactants, products, and transition states are optimized, a reaction energy profile can be constructed. This profile plots the relative energy of the system as it progresses from reactants to products, providing a visual representation of the reaction's thermodynamics and kinetics.

Key features of the profile include:

Activation Energy (Ea): The energy difference between the reactants and the transition state. A higher activation energy implies a slower reaction.

Illustrative Reaction Profile Data for a Hypothetical Oxidation Reaction

This table outlines the kind of energetic data that would be calculated to map the reaction profile for the oxidation of this compound to its corresponding nitrone. The values are for illustrative purposes only.

SpeciesRelative Energy (kcal/mol)Description
Reactants (Molecule + Oxidant)0.0The baseline energy of the starting materials.
Transition State+15.5The peak of the energy barrier that must be overcome for the reaction to proceed.
Products (Nitrone + Reduced Oxidant)-25.0The final energy of the products, indicating an overall exothermic reaction.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the cyclohexyl ring and the rotatable bonds in the methylene linker mean that this compound can exist in multiple conformations.

Conformational Analysis: A systematic or stochastic search of the potential energy surface would be performed to identify the different stable conformers (local energy minima). This typically involves rotating the key dihedral angles (e.g., C-C-C-C in the ring, C-C-N-O) and performing geometry optimization at each step. The analysis would likely identify various chair and boat conformations of the cyclohexane (B81311) ring and different orientations (axial vs. equatorial) of the methylhydroxylamine substituent, each with a distinct relative energy.

Molecular Dynamics (MD) Simulations: To understand the dynamic behavior of the molecule, MD simulations are employed. nih.gov An MD simulation solves Newton's equations of motion for the atoms in the molecule over time, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation. nih.gov For this compound, an MD simulation, often performed in a simulated solvent like water to mimic realistic conditions, would show:

The transitions between different conformers.

The flexibility of the cyclohexyl ring and the linker.

The nature of intramolecular hydrogen bonding, if any.

The solvent's effect on the molecule's preferred shape and dynamics.

These simulations provide a movie-like view of the molecule's behavior at an atomic level, offering insights that are inaccessible through static calculations alone. nih.gov

Prediction of Reactivity Patterns and Selectivities

A comprehensive review of scientific literature reveals a notable absence of theoretical and computational studies specifically focused on the reactivity patterns and selectivity of this compound. While computational chemistry is a powerful tool for elucidating reaction mechanisms and predicting the behavior of chemical compounds, it appears that this compound has not yet been the subject of such detailed in silico investigation.

General principles of computational chemistry allow for the prediction of various reactivity parameters. Methodologies such as Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2) are commonly employed to calculate molecular properties that provide insights into a molecule's reactivity. These properties include:

Molecular Electrostatic Potential (MEP): This mapping of the electrostatic potential onto the electron density surface of a molecule helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thus predicting sites of potential chemical attack.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Fukui Functions and Dual Descriptors: These reactivity descriptors, derived from conceptual DFT, can quantify the local reactivity of different atomic sites within a molecule, distinguishing their propensity for nucleophilic, electrophilic, or radical attack.

In the absence of specific research on this compound, any discussion of its predicted reactivity would be purely speculative and based on the general reactivity of N-alkylhydroxylamines. Such a generalized analysis would not meet the requirement for detailed, research-based findings on the target compound.

Therefore, the generation of detailed, informative, and scientifically accurate content, including data tables and specific research findings for the prediction of reactivity patterns and selectivities of this compound, is not possible at this time due to the lack of available scientific data. Further computational research is required to elucidate the specific reactivity and selectivity of this compound.

Advanced Spectroscopic and Chromatographic Methodologies for Research on N Cyclohexylmethyl Hydroxylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of N-(cyclohexylmethyl)hydroxylamine. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed molecular map can be constructed.

While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on the analysis of structurally similar compounds such as cyclohexylamine (B46788) and N-methylcyclohexylamine. chemicalbook.comchemicalbook.com

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons of the cyclohexyl ring, the methylene (B1212753) bridge (-CH2-), and the hydroxylamine (B1172632) group (-NHOH). The protons on the cyclohexyl ring would appear as a series of multiplets in the upfield region, typically between 1.0 and 2.0 ppm. The proton attached to the nitrogen atom and the proton of the hydroxyl group would likely appear as broad singlets, and their chemical shifts could be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information. The carbons of the cyclohexyl ring would produce a set of signals in the aliphatic region of the spectrum. The carbon of the methylene bridge would be expected at a downfield position relative to the cyclohexyl carbons due to the influence of the adjacent nitrogen atom.

A hypothetical ¹H and ¹³C NMR data table is presented below, with estimated chemical shifts based on known values for related structures.

Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
Cyclohexyl C1-HMultiplet, ~2.5-2.7~55-60
Cyclohexyl C2-H, C6-HMultiplets, ~1.6-1.9~30-35
Cyclohexyl C3-H, C5-HMultiplets, ~1.1-1.4~25-28
Cyclohexyl C4-HMultiplet, ~1.0-1.2~24-26
-CH₂-Doublet, ~2.8-3.0~60-65
-NH-Broad Singlet, ~5.0-6.0-
-OHBroad Singlet, ~7.0-8.0-

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable. sbq.org.br

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would help in tracing the proton network within the cyclohexyl ring and confirming the coupling between the methylene protons and the adjacent methine proton of the cyclohexyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the definitive assignment of each carbon signal based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This would be crucial in confirming the connection between the cyclohexylmethyl group and the hydroxylamine moiety by observing correlations between the methylene protons and the carbons of the cyclohexyl ring, as well as potentially to the nitrogen atom if a ¹⁵N-labeled sample were used.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis.nih.govnist.gov

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to gain structural information about this compound by analyzing its fragmentation patterns. nih.govnist.gov

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing hydroxylamines. nih.gov In positive ion mode ESI-MS, this compound would be expected to readily form a protonated molecule, [M+H]⁺. This would allow for the accurate determination of its monoisotopic mass. Given the molecular formula C₇H₁₅NO, the expected exact mass of the neutral molecule is approximately 129.1154 u. The [M+H]⁺ ion would therefore be observed at an m/z (mass-to-charge ratio) of approximately 130.1232.

Tandem mass spectrometry (MS/MS) involves the isolation of the parent ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). nih.govresearchgate.netnih.gov The resulting fragment ions provide valuable information about the molecule's structure.

For the [M+H]⁺ ion of this compound, characteristic fragmentation pathways would be expected. These could include:

Loss of H₂O: A neutral loss of 18 Da, corresponding to a water molecule, is a common fragmentation for protonated hydroxylamines.

Loss of NH₂OH: Cleavage of the C-N bond could result in the loss of a neutral hydroxylamine molecule (33 Da).

Cleavage of the cyclohexyl ring: Fragmentation of the cyclohexyl ring could lead to a series of characteristic ions.

A proposed fragmentation pattern is outlined in the table below:

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Plausible Structure of Fragment
130.1112.1H₂OIon resulting from dehydration
130.197.1NH₂OHCyclohexylmethyl cation
130.183.1C₂H₄OFragment from ring opening and loss
130.155.1C₄H₇OFurther fragmentation of the ring

Infrared (IR) Spectroscopy for Functional Group Identification.nist.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nist.gov The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H, N-H, C-H, and N-O bonds.

The key expected vibrational frequencies are summarized in the table below, with comparisons to related compounds like hydroxylamine and cyclohexylamine. nist.govchemicalbook.comresearchgate.netchemicalbook.com

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
O-HStretching3200-3600 (broad)
N-HStretching3100-3500 (medium)
C-H (sp³)Stretching2850-2960
C-HBending1350-1470
N-OStretching900-1100
C-NStretching1000-1250

Exploration of Biological Activities with Mechanistic Focus

Molecular Interactions with Biological Targets

The biological effects of any compound are rooted in its interactions with specific molecular targets within a biological system. For n-(Cyclohexylmethyl)hydroxylamine, preliminary investigations and analogies to structurally related molecules suggest potential interactions with enzymes and receptors that are critical in various physiological and pathological processes.

Enzyme Inhibition Mechanisms (e.g., Cyclin-Dependent Kinases, Bradykinin (B550075) B1 Receptor)

While direct studies on this compound are limited, the structural components of the molecule—the cyclohexylmethyl group and the hydroxylamine (B1172632) moiety—provide clues to its potential enzyme-inhibiting capabilities.

Cyclin-Dependent Kinases (CDKs): The cyclohexylmethyl group is a key feature in a class of potent inhibitors of cyclin-dependent kinases (CDKs). For instance, O6-cyclohexylmethylguanine derivatives have demonstrated significant inhibitory activity against CDK1 and CDK2. The cyclohexyl ring, in these cases, occupies a hydrophobic pocket in the ATP-binding site of the kinase, contributing significantly to the binding affinity. It is plausible that the cyclohexylmethyl moiety of this compound could similarly interact with hydrophobic regions of enzyme active sites, including those of CDKs.

Bradykinin B1 Receptor: The bradykinin B1 receptor, a G-protein coupled receptor, is involved in inflammatory responses. While a direct link to this compound has not been established, various antagonists of this receptor incorporate cyclic alkyl moieties. The role of such groups is often to provide a specific conformational constraint and to engage in hydrophobic interactions within the receptor's binding pocket. The hydroxylamine functional group itself can act as a competitive inhibitor for certain enzymes, such as alcohol dehydrogenase. researchgate.net This dual functionality within this compound suggests a potential for complex interactions with receptor sites.

Ligand Binding Studies

Currently, specific ligand binding studies for this compound are not extensively documented in publicly available research. However, the principles of ligand-receptor interactions suggest that the compound's binding affinity would be determined by a combination of its steric and electronic properties. The cyclohexyl ring offers a bulky, non-polar structure, while the hydroxylamine group provides a polar, hydrogen-bonding capable functional group. Future research employing techniques such as isothermal titration calorimetry and surface plasmon resonance would be invaluable in quantifying the binding affinities and thermodynamic parameters of this compound with various biological targets.

Inhibition of Biofilm Formation in Microbial Systems

Bacterial biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. The search for new anti-biofilm agents is a critical area of research.

Comparative Studies with Related Hydroxylamines

Studies on a library of N-substituted hydroxylamines have revealed that the nature of the substituent plays a critical role in their antibacterial and anti-biofilm activity. nih.govacs.org For instance, N-alkyl-N-(pyridin-2-yl)hydroxylamines have shown selective and potent activity against certain Gram-positive bacteria. nih.govacs.orgwustl.edu Research has indicated that linear alkyl N-hydroxylamines with fewer than six carbon atoms are generally inactive, suggesting that a certain degree of lipophilicity and steric bulk, such as that provided by the cyclohexylmethyl group, may be necessary for effective antimicrobial action. acs.org Comparative studies placing this compound within a series of related N-alkyl and N-cycloalkyl hydroxylamines would be instrumental in elucidating the precise contribution of the cyclohexylmethyl moiety to its anti-biofilm efficacy.

Structure-Activity Relationship (SAR) Studies for Mechanistic Probing

The relationship between the chemical structure of a molecule and its biological activity is a cornerstone of medicinal chemistry. For this compound, SAR studies would focus on how modifications to both the cyclohexyl ring and the hydroxylamine group affect its interactions with biological targets.

The "magic methyl effect," where the addition of a methyl group can dramatically alter a drug's potency and pharmacokinetic properties, highlights the importance of even small structural changes. juniperpublishers.comjuniperpublishers.comnih.gov By analogy, modifications to the cyclohexyl ring of this compound, such as the introduction of substituents or changes in stereochemistry, could significantly impact its binding affinity and selectivity for target enzymes or receptors. The cyclohexyl group itself is often utilized in drug design to improve metabolic stability and to provide an optimal three-dimensional structure for binding. nih.gov

Furthermore, the hydroxylamine functional group is a key pharmacophore. Its ability to act as a hydrogen bond donor and acceptor, as well as its potential to chelate metal ions in enzyme active sites, makes it a critical determinant of biological activity. SAR studies involving the modification of the hydroxylamine, for instance, through N-alkylation or O-alkylation, would provide deeper insights into the specific interactions that govern the biological effects of this class of molecules.

This compound as a Chemical Scaffold for Investigating Bioactive Molecules

The utility of the this compound scaffold is prominently highlighted in the search for new therapeutic agents, particularly in the field of infectious diseases. A notable example is its incorporation into a series of N-alkyl-5-hydroxypyrimidinone carboxamides designed as novel antitubercular agents. nih.gov

In a comprehensive study, researchers synthesized and evaluated a range of these compounds for their efficacy against Mycobacterium tuberculosis (Mtb). Among the synthesized derivatives was N-(Cyclohexylmethyl)-5-hydroxy-1-methyl-6-oxo-2-(2-(trifluoromethyl)benzyl)-1,6-dihydropyrimidine-4-carboxamide, designated as P06. nih.gov This compound features the core this compound scaffold, demonstrating its role as a key building block in the development of potential new drugs.

The investigation into this series of compounds led to the identification of their biochemical target as decaprenylphosphoryl-β-d-ribose 2′-oxidase (DprE1). nih.gov DprE1 is a crucial enzyme involved in the synthesis of the mycobacterial cell wall, making it a prime target for antitubercular drug development. The study's findings underscored the importance of the N-alkyl carboxamide portion of the molecules, including the N-cyclohexylmethyl group, in their interaction with the DprE1 enzyme.

Molecular docking studies provided insights into the potential binding modes of these compounds within the active site of DprE1. These computational analyses suggested that the N-alkyl side chain, such as the cyclohexylmethyl group in P06, occupies a specific hydrophobic pocket within the enzyme's binding site. The structure-activity relationship (SAR) studies further elucidated the role of this scaffold. While direct comparisons of the antitubercular activity of P06 with other analogs in the series showed it to be less potent than the lead compound, its synthesis and evaluation were crucial for understanding the structural requirements for optimal activity. nih.gov

The research demonstrated that the this compound scaffold can be effectively utilized to generate libraries of compounds for screening against various biological targets. The systematic modification of this scaffold allows for a detailed exploration of the chemical space around a pharmacophore, which is essential for optimizing lead compounds and understanding their mechanism of action at a molecular level.

Interactive Data Table: Biological Activity of this compound Derivative

Below is an interactive table summarizing the biological activity data for a key derivative of the this compound scaffold.

Compound IDChemical NameTarget OrganismBiological TargetActivity (MIC)
P06N-(Cyclohexylmethyl)-5-hydroxy-1-methyl-6-oxo-2-(2-(trifluoromethyl)benzyl)-1,6-dihydropyrimidine-4-carboxamideMycobacterium tuberculosisDecaprenylphosphoryl-β-d-ribose 2′-oxidase (DprE1)>50 µM

Future Perspectives and Emerging Research Directions

Development of Novel and Efficient Synthetic Routes

The pursuit of more efficient, scalable, and sustainable methods for synthesizing N-substituted hydroxylamines is a continuous endeavor in medicinal and materials chemistry. hilarispublisher.com Future research will likely focus on moving beyond traditional methods, which can be limited by step-economy and the use of stoichiometric reagents. nih.gov

Key areas of development are expected to include:

Catalytic Reduction of Oxime Ethers: A significant advancement would be the development of highly selective catalytic systems for the reduction of the corresponding cyclohexylmethyl oxime ethers. While traditional methods often rely on stoichiometric borohydrides or hydrosilanes, newer catalytic approaches could offer higher efficiency and reduce waste. nih.gov The challenge lies in selectively reducing the C=N bond without cleaving the labile N-O bond. nih.gov

Direct N-O Bond Formation: Convergent synthetic strategies involving direct N-O bond formation are highly promising. nih.gov One such method involves the SN2-like reaction between in situ generated magnesium amides and alcohol-derived monoperoxyacetals. nih.gov Adapting this methodology for the large-scale synthesis of N-(Cyclohexylmethyl)hydroxylamine could provide a more direct and versatile route.

Iron-Catalyzed Aminative Difunctionalization: Inspired by recent breakthroughs, Fe-catalyzed reactions could enable the direct synthesis of this compound derivatives from simple alkenes. chemrxiv.org This approach allows for the installation of medicinally relevant amine groups through processes like aminochlorination, aminoazidation, and aminohydroxylation, showcasing a broad potential for creating novel aminating reagents. chemrxiv.org

These advanced synthetic routes are integral to making this compound and its analogues more accessible for broader applications. hilarispublisher.com

Synthetic StrategyPotential AdvantageKey Challenge
Catalytic Reduction of Oxime EthersHigh step- and atom-economySelective reduction of C=N bond without N-O bond cleavage nih.gov
Direct N-O Bond FormationConvergent and direct routeOvercoming competing eliminations and rearrangements nih.gov
Fe-Catalyzed Aminative DifunctionalizationDirect synthesis from alkenes, high functional group toleranceReagent design and control of reaction pathways chemrxiv.org

Expanding the Scope of Reactivity and Catalytic Applications

Hydroxylamine (B1172632) derivatives are versatile reagents, and future research will undoubtedly uncover new facets of this compound's reactivity. The O-acyl-N,N-disubstituted hydroxylamine moiety is a known electrophilic nitrogen source, a feature that can be exploited in various transformations. nih.gov

Emerging applications may include:

Copper-Catalyzed Hydroaminations: The use of this compound derivatives in copper-catalyzed hydroamination reactions could provide efficient pathways to functionalized chiral tertiary amines. nih.gov

Asymmetric Borylamination: A significant area of exploration is the copper-catalyzed regio- and diastereoselective borylamination of α,β-unsaturated esters. This method can produce acyclic β-boryl-α-amino acid derivatives with high diastereoselectivity, which are valuable in medicinal chemistry. researchgate.net Applying this to this compound could yield novel amino acid building blocks.

Electrophilic Carboamination: Computational studies have provided a mechanistic view of copper-catalyzed electrophilic carboamination of terminal alkynes. researchgate.net This understanding can guide the rational design of catalysts for reactions involving this compound, enabling further improvements in efficiency and selectivity.

Integration of this compound into Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous-flow processes offers numerous advantages, including enhanced safety, precise control over reaction parameters, improved heat and mass transfer, and higher product purity. researchgate.netnih.gov The synthesis of this compound is a prime candidate for adaptation to this technology.

Future research directions in this area include:

Continuous-Flow Hydrogenation: The selective hydrogenation of precursor nitroarenes to N-arylhydroxylamines has been successfully demonstrated in continuous-flow systems. mdpi.com A similar strategy could be developed for the synthesis of this compound from its corresponding nitro precursor, potentially using a packed-bed reactor with a heterogeneous catalyst like Pt/C. mdpi.com

Automated Multi-Step Synthesis: Automated flow chemistry platforms can facilitate multi-step syntheses with in-line purification, significantly reducing manual intervention and accelerating the production of complex molecules. researchgate.netnih.govchimia.ch Integrating the synthesis of this compound into an automated workflow would allow for its on-demand production and immediate use in subsequent reaction steps.

High-Throughput Screening: Automated flow systems are ideal for high-throughput synthesis and screening of reaction conditions, which can accelerate the optimization process and the discovery of new reactions. researchgate.net This could be used to rapidly screen catalysts and conditions for novel applications of this compound.

Flow Chemistry AspectBenefit for this compound
Continuous ProcessingEnhanced safety, higher yields, and greater product purity researchgate.net
Automated SynthesisReduced reaction times and costs, reproducible methods researchgate.net
In-line PurificationAvoids time-consuming off-line purification of intermediates chimia.ch

Advanced Computational Design of Hydroxylamine-Based Functional Materials

Computational chemistry is an increasingly powerful tool for understanding reaction mechanisms and designing new molecules with desired properties. For hydroxylamine-based systems, computational studies can provide deep mechanistic insights that are difficult to obtain through experiments alone.

Future computational work could focus on:

Mechanistic Probes: In-depth computational studies, similar to those performed for CuH-mediated hydroamination of alkynes with hydroxylamine esters, can be applied to reactions involving this compound. researchgate.net Such studies can elucidate complex reaction pathways and transition states, guiding the development of more efficient catalysts. researchgate.net

Design of Functional Materials: By modeling the electronic and structural properties of polymers or materials incorporating the this compound moiety, researchers can predict their properties and design novel functional materials for applications in electronics, catalysis, or as polymerization inhibitors.

Predicting Reactivity: Computational models can predict the reactivity of this compound in various chemical environments, helping to identify promising new reactions and applications before they are explored in the lab.

Exploration of Unexplored Mechanistic Pathways and Secondary Reactivity

While the primary reactivity of hydroxylamines is relatively well-understood, there remains significant potential to uncover novel mechanistic pathways and secondary reactivity. researchgate.net The specific steric and electronic properties of the cyclohexylmethyl group may lead to unique chemical behavior.

Areas for future exploration include:

researchgate.netnih.gov-Sigmatropic Rearrangements: The potential for this compound derivatives to undergo novel researchgate.netnih.gov-sigmatropic rearrangements could lead to new methods for carbon-nitrogen bond formation. researchgate.net

Michael Additions: The kinetics and mechanisms of hydroxylamine addition to activated double bonds, such as in cytosine derivatives, have been shown to be complex, involving different pathways depending on pH and concentration. rsc.org A thorough investigation of the Michael addition reactivity of this compound could reveal similarly rich and controllable chemical behavior.

Ene-like Cycloisomerization: Research into related systems has uncovered novel cycloisomerization reactions, highlighting the potential for discovering unexpected transformations with hydroxylamine-based compounds. researchgate.net

New Methodologies for Derivatization and Analytical Characterization in Research

The accurate and sensitive detection of hydroxylamines like this compound can be challenging due to their physical and chemical properties, such as high polarity, low molecular weight, and lack of a strong chromophore. nih.govresearchgate.net The development of new analytical methods is crucial for both process control and research applications.

Future advancements are expected in:

Derivatization Strategies: New derivatizing agents that react selectively and efficiently with this compound will be key. Reagents like 1-Fluoro-2,4-dinitrobenzene and Dansyl Chloride have been used for other hydroxylamines to produce derivatives that are easily detectable by HPLC-UV or LC-MS. researchgate.netresearchgate.net The development of tailored reagents could further improve sensitivity and selectivity.

Advanced Chromatographic Methods: While HPLC is a standard technique, further methods could be developed using different column chemistries, such as mixed-mode or specialized reverse-phase columns, to improve separation from matrix components. sielc.com Ion chromatography with conductivity or amperometric detection also offers a sensitive and selective alternative for the analysis of N-alkylhydroxylamines. capes.gov.br

Spectrophotometric and Spectroscopic Techniques: Novel spectrophotometric methods, potentially involving micelle-mediated extraction to concentrate the analyte and remove interferences, could provide simple and cost-effective analytical solutions. researchgate.net

Analytical TechniqueDerivatization/MethodApplication
HPLC-UVPre-column derivatization with chromophoric agents (e.g., 1-Fluoro-2,4-dinitrobenzene) researchgate.netQuantification in pharmaceutical process control and drug substance release nih.gov
LC-MSDerivatization with reagents like Dansyl Chloride researchgate.netSensitive detection of genotoxic impurities researchgate.net
Ion ChromatographyDirect analysis with conductivity or amperometric detectors capes.gov.brSimultaneous analysis of hydroxylamine and its N-alkyl derivatives capes.gov.br

Q & A

Q. Key Considerations :

  • Use inert atmospheres (N₂/Ar) to prevent oxidation of hydroxylamine .
  • Monitor reaction progress with potassium permanganate TLC staining .

Basic: How should this compound be handled and stored to ensure safety?

Methodological Answer:
Handling :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or reactions .
  • Reactivity : Avoid contact with oxidizing agents (e.g., peroxides, chlorates) and strong acids to prevent violent reactions or hydrogen gas release .

Q. Storage :

  • Keep in airtight, light-resistant containers under nitrogen at 2–8°C .
  • Label containers with hazard warnings (e.g., "Corrosive," "Irritant") per GHS standards .

Q. Emergency Protocols :

  • Spills : Neutralize with dilute acetic acid, then absorb with inert material (e.g., vermiculite) .
  • Exposure : Rinse skin/eyes with water for 15 minutes; seek medical attention if inhaled or ingested .

Advanced: How can researchers optimize the yield of this compound in multi-step syntheses?

Methodological Answer :
Reaction Optimization :

  • Catalysis : Use palladium or nickel catalysts for selective alkylation steps (e.g., 0.5–1 mol% Pd/C) to reduce side products .
  • Solvent Choice : Employ polar aprotic solvents (e.g., DMF) for hydroxylamine coupling to enhance solubility and reaction kinetics .
  • pH Control : Maintain pH 8–10 during hydroxylamine addition using sodium acetate buffer to minimize decomposition .

Q. Process Enhancements :

  • Flow Chemistry : Implement continuous flow reactors for scalable, reproducible synthesis (residence time: 30–60 min) .
  • In-line Analytics : Use FTIR or HPLC to monitor intermediate formation and adjust parameters in real time .

Q. Experimental Design :

  • Comparative Studies : Synthesize analogs (e.g., N-(4-chlorophenyl)hydroxylamine) and test alongside the target compound in enzyme inhibition assays (e.g., cytochrome P450) .
  • Dose-Response Curves : Use IC₅₀ values to quantify potency differences across studies .

Q. Data Contradiction Resolution :

  • Meta-Analysis : Aggregate published data (e.g., PubChem, CAS) to identify outliers or methodological inconsistencies .
  • Cross-Validation : Validate results with orthogonal techniques (e.g., SPR for binding affinity vs. fluorescence assays) .

Basic: What analytical techniques are recommended for characterizing this compound?

Q. Methodological Answer :

NMR Spectroscopy :

  • ¹H NMR : Identify cyclohexyl protons (δ 1.2–1.8 ppm) and hydroxylamine NH (δ 5.2–5.6 ppm) .
  • ¹³C NMR : Confirm methylene linkage (C-NH-O) at δ 45–50 ppm .

Mass Spectrometry :

  • HRMS : Exact mass calculation for C₇H₁₆N₂O (theoretical [M+H]⁺ = 145.1336) .

Chromatography :

  • HPLC : Use C18 columns (70:30 water/acetonitrile) with UV detection at 254 nm .

Advanced: What strategies mitigate instability of this compound in aqueous solutions?

Q. Methodological Answer :

Stabilizers : Add 1–2% (w/v) ascorbic acid to prevent oxidation .

Lyophilization : Freeze-dry the compound and store as a powder; reconstitute in degassed solvents before use .

Buffering : Use phosphate-buffered saline (PBS, pH 6.5–7.0) for biological assays to reduce hydrolysis .

Q. Validation :

  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

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